[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine
Description
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine is a fluorinated aromatic amine featuring a bulky 1,1,1-trifluoro-2-methylpropan-2-yl substituent at the para position of the phenyl ring, attached to a methanamine group. The trifluoromethyl and methyl branches confer significant steric bulk and electron-withdrawing properties, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYURZRGPFGHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine typically involves the reaction of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been investigated for its potential role as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Research has indicated that derivatives of this compound may exhibit activity against certain diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that compounds with similar trifluoromethyl groups can enhance the efficacy of drugs by improving their metabolic stability and bioavailability .
Fluorinated Compounds in Drug Design
Fluorinated compounds are known to influence the pharmacokinetics and pharmacodynamics of drugs. The introduction of trifluoromethyl groups can enhance lipophilicity, which is beneficial for crossing biological membranes. This property is particularly useful in designing drugs that target the central nervous system .
Materials Science Applications
Polymer Synthesis
The incorporation of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine into polymer matrices has been explored for developing advanced materials with enhanced thermal and chemical stability. The trifluoromethyl group imparts unique properties that can improve the performance of polymers in harsh environments .
Coatings and Surface Modifications
This compound can be utilized in the formulation of coatings that require high resistance to solvents and chemicals. Its application in surface modifications can lead to materials with improved hydrophobicity and oleophobicity, making them suitable for various industrial applications .
Environmental Applications
Fluorinated Compounds in Environmental Chemistry
The environmental impact of fluorinated compounds has been a subject of study due to their persistence and potential toxicity. Understanding the behavior of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine in environmental contexts is crucial for assessing risks associated with its use. Research indicates that such compounds can accumulate in ecosystems, necessitating thorough investigation into their degradation pathways and ecological effects .
Case Studies
Case Study 1: Pharmaceutical Efficacy
A study conducted on analogs of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine demonstrated promising results in inhibiting tumor growth in vitro. The mechanism involved interference with specific signaling pathways crucial for cancer cell proliferation. This highlights the potential of this compound as a lead structure for developing new anticancer agents .
Case Study 2: Polymer Performance Enhancement
In another study focusing on polymer composites, the addition of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine resulted in a significant increase in thermal stability compared to traditional polymer formulations. The enhanced properties were attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound may act as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Phenyl Ring
Compound 1 : [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine
- Substituent : 1,1,1-Trifluoro-2-methylpropan-2-yl (bulky, highly lipophilic, electron-withdrawing).
Compound 2 : 1-(4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine hydrochloride ()
- Substituent : Trifluoromethylbenzyl group tethered to an oxan (tetrahydropyran) ring.
- Key Features : The oxan ring introduces conformational rigidity and hydrogen-bonding capacity, differing from Compound 1’s flexible branched chain .
Compound 3 : (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride ()
- Substituent : Trifluoromethoxy group + cyclopropane.
Compound 4 : [4-(1,3-Thiazol-2-yl)phenyl]methylamine ()
Electronic and Steric Properties
| Compound | Substituent | Electronic Effect | Steric Bulk | Lipophilicity (Predicted) |
|---|---|---|---|---|
| 1 | 1,1,1-Trifluoro-2-methylpropan-2-yl | Strongly electron-withdrawing | High | High |
| 2 | Trifluoromethylbenzyl-oxan | Moderate electron withdrawal (CF₃) + H-bond donor (oxan) | Moderate | Moderate |
| 3 | Trifluoromethoxy + cyclopropane | Electron-withdrawing (CF₃O) + strained ring | Low (cyclopropane) | Moderate |
| 4 | Thiazole | Electron-deficient heterocycle | Low | Low (due to polar thiazole) |
Biological Activity
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine, also known as a trifluoromethyl-containing compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine is . The presence of the trifluoromethyl group contributes to its distinctive chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.23 g/mol |
| IUPAC Name | [4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanamine |
| CAS Number | 1482206-52-9 |
The mechanism of action for [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine involves its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes easily. Once inside the cell, it can modulate enzyme activity and receptor interactions, potentially influencing signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, similar compounds have been shown to inhibit key signaling pathways such as PI3K-Akt and MAPK pathways, which are crucial for cancer cell growth and survival. The binding affinity of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine to these targets warrants further exploration in cancer therapeutics.
Case Studies
A notable study investigated the effects of trifluoromethyl-substituted compounds on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various cancer types by inducing apoptosis through mitochondrial pathways. The specific IC50 values varied across different cell lines but demonstrated promising results in inhibiting tumor growth in vitro.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine. Preliminary studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. However, comprehensive toxicological assessments are necessary to determine its safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized via reactions between halogenated precursors and amines under basic conditions (e.g., K₂CO₃ in DMF or DMSO) . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C for 12–24 hours), and purification via column chromatography or recrystallization.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integrity .
- LC-MS : High-resolution mass spectrometry for molecular weight validation and purity assessment.
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure, particularly for verifying steric effects of the bulky trifluoro-tert-butyl group .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- Methodology :
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like riboswitches or enzymes, as seen with structurally similar amines in riboswitch studies .
- Cellular assays : Evaluate cytotoxicity or target engagement in cell lines expressing relevant receptors (e.g., GPCRs or kinases).
Advanced Research Questions
Q. How can structural modifications of the trifluoro-tert-butyl group impact binding specificity in enzyme inhibition studies?
- Methodology :
- Comparative SAR : Synthesize analogs with alternative fluorinated groups (e.g., -CF₂H or -OCF₃) and test inhibitory potency against targets like kinases or proteases.
- Crystallographic analysis : Use SHELX-refined structures to map steric/electronic interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data across different assay formats?
- Methodology :
- Assay validation : Compare results from SPR (direct binding), cellular reporter assays (functional activity), and enzymatic assays (e.g., IC₅₀ measurements). Discrepancies may arise from off-target effects or assay sensitivity .
- Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify variability and identify systematic biases.
Q. How can computational modeling predict the compound’s interactions with macromolecular targets?
- Methodology :
- Docking studies : Software like AutoDock Vina models binding poses, focusing on the amine group’s hydrogen-bonding potential and the trifluoro-tert-butyl group’s hydrophobic interactions .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify critical residue contacts .
Data Contradiction and Optimization
Q. Why might NMR spectra of this compound show unexpected splitting patterns or impurities?
- Methodology :
- Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete substitution or oxidation products).
- Dynamic effects : Variable-temperature NMR can resolve splitting caused by hindered rotation of the bulky trifluoro-tert-butyl group .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
